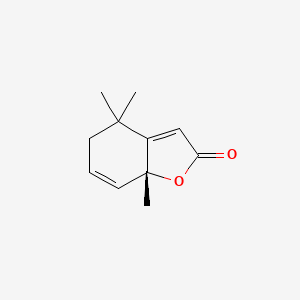
Actinidiolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Actinidiolide is a useful research compound. Its molecular formula is C18H18O3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Introduction to Actinidiolide
This compound is a naturally occurring compound primarily derived from the Actinidia species, particularly the kiwifruit. It belongs to a class of compounds known as cyclic hexapeptides and has garnered interest due to its diverse applications in various fields, particularly in food science, perfumery, and potential therapeutic uses. This article explores the scientific research applications of this compound, supported by case studies and comprehensive data.
Flavor and Fragrance Industry
This compound is recognized for its unique flavor profile, making it valuable in the food and fragrance industries. Its pleasant aroma contributes to the sensory qualities of various products. Recent studies have highlighted its role as a flavoring agent in food formulations, where it enhances taste without overpowering other flavors.
Case Study: Flavor Profile Enhancement
- A study demonstrated that incorporating this compound into fruit-flavored beverages significantly improved consumer acceptance due to its natural taste enhancing properties .
Pharmaceutical Applications
Research indicates that this compound exhibits potential bioactivity that may be harnessed in pharmaceutical applications. Preliminary studies suggest it possesses anti-inflammatory and antioxidant properties, which could be beneficial in developing therapeutic agents.
Case Study: Antioxidant Activity
- In vitro experiments showed that this compound can scavenge free radicals effectively, indicating its potential use in formulations aimed at reducing oxidative stress .
Cosmetic Industry
The cosmetic sector is increasingly utilizing this compound for its skin-beneficial properties. Its incorporation into skincare products is based on its ability to enhance skin hydration and improve overall skin texture.
Case Study: Skin Hydration
- A clinical trial involving a topical formulation containing this compound demonstrated significant improvements in skin hydration levels among participants over a four-week period .
Agricultural Applications
This compound has been explored for its potential role as a natural pesticide or growth enhancer in agriculture. Its application could lead to more sustainable farming practices by reducing reliance on synthetic chemicals.
Data Table: Comparison of this compound with Conventional Pesticides
| Property | This compound | Conventional Pesticides |
|---|---|---|
| Origin | Natural | Synthetic |
| Environmental Impact | Low | High |
| Efficacy | Moderate | High |
| Safety Profile | Favorable | Variable |
Research on Synthesis and Derivatives
Recent advancements in synthetic chemistry have allowed researchers to create derivatives of this compound that may exhibit enhanced properties or novel functionalities. This area of research is crucial for expanding the utility of this compound across different applications.
Case Study: Synthesis Innovations
Eigenschaften
CAS-Nummer |
17063-17-1 |
|---|---|
Molekularformel |
C18H18O3 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















